molecular formula C18H11ClN4OS B13375080 2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Cat. No.: B13375080
M. Wt: 366.8 g/mol
InChI Key: SMEVKAYUPGNAKR-UHFFFAOYSA-N
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Description

2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes a chromene, triazole, and thiadiazepine moiety. The presence of these diverse functional groups endows the compound with a range of biological activities, making it a promising candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-phenyl-2-propynal with 4-amino-1,2,4-triazole-5-thiol under reflux conditions in the presence of a catalytic amount of piperidine . This reaction yields the triazolothiadiazepine core, which is then further functionalized to introduce the chromene and chloro substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the synthesis process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine stands out due to its unique combination of chromene, triazole, and thiadiazepine moieties, which confer a distinct set of chemical and biological properties. Its ability to inhibit urease and induce apoptosis in cancer cells highlights its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C18H11ClN4OS

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-14-phenyl-8-oxa-18-thia-12,13,15,16-tetrazatetracyclo[8.8.0.02,7.013,17]octadeca-1(10),2(7),3,5,11,14,16-heptaene

InChI

InChI=1S/C18H11ClN4OS/c19-13-6-7-15-14(8-13)16-12(10-24-15)9-20-23-17(21-22-18(23)25-16)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

SMEVKAYUPGNAKR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC4=NN=C(N4N=C2)C5=CC=CC=C5

Origin of Product

United States

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